2,3,5-Trimethyl-4-phenylfuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88928-40-9 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,3,5-trimethyl-4-phenylfuran |
InChI |
InChI=1S/C13H14O/c1-9-10(2)14-11(3)13(9)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI Key |
NPJPJRJKLBQCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Mechanistic Investigations of Furan Formation and Transformation Pathways
Experimental Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for furan (B31954) formation has been a significant area of experimental research, particularly for processes like the Maillard reaction and the acid-catalyzed dehydration of sugars. rsc.org, rsc.org Kinetic studies, isotope labeling, and in-situ spectroscopic analysis are primary tools for unraveling these complex pathways.
Experimental evidence confirms that the dehydration of ketoses, such as fructose (B13574), to furan derivatives is significantly faster and often proceeds with higher selectivity than the dehydration of aldoses, like glucose. rsc.org, researchgate.net For instance, under similar acidic conditions, fructose can yield around 40% 5-hydroxymethylfurfural (B1680220) (5-HMF), whereas glucose yields are typically below 5%. rsc.org The transformation of ketoses is believed to occur through cyclic intermediates, a pathway that is more favorable than the mechanisms available to aldoses. rsc.org, researchgate.net, rsc.org Side reactions, including isomerization, retro-aldol reactions, and polymerization into insoluble humins, are significant challenges that hinder yield, and their mechanisms are also subjects of intense experimental study. rsc.org, uliege.be
Key Experimental Findings in Furan Formation:
| Reaction System | Key Experimental Finding | Technique(s) Used |
|---|---|---|
| Saccharide Dehydration | Ketose dehydration to furans is much faster than aldose dehydration. rsc.org | Kinetic Studies, Product Yield Analysis |
| Saccharide Dehydration | Furan formation from ketoses likely proceeds via cyclic intermediates. researchgate.net, rsc.org | Mechanistic Reviews, Experimental Evidence Compilation |
| Maillard Reaction | Furan forms from the intact glucose skeleton; amino acids can provide additional pathways. acs.org, nih.gov | Carbon Module Labeling (CAMOLA), SPME-GC-MS |
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools to complement experimental studies, offering molecular-level insights into reaction pathways, transition states, and intermediate structures that are often difficult to observe directly. Density Functional Theory (DFT) is a widely used method for investigating the mechanisms of furan synthesis and transformation. maxapress.com, nih.gov, acs.org
Computational studies have explored various furan-forming reactions, such as the gold-catalyzed isomerization of alkynyl epoxides. maxapress.com In this reaction, modeling helps to elucidate the multi-step process involving epoxide ring-opening, ring closure, and a series of proton transfers, identifying the highest energy barrier and thus the rate-limiting step of the reaction. maxapress.com Similarly, the hydrodeoxygenation of furfural (B47365) on bimetallic catalyst surfaces has been modeled to understand how different metal combinations (e.g., CuNiCu) influence reaction pathways and product selectivity, guiding the design of more efficient catalysts. nih.gov, acs.org
Transition State Theory (TST) is a fundamental concept used in computational studies to calculate the rate coefficients of elementary reaction steps. ugent.be By locating the transition state (the highest energy point along the reaction coordinate) between reactants and products, the activation energy for that step can be determined.
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. nih.gov By mapping the PES, chemists can identify all possible intermediates, products, and the transition states that connect them, providing a global view of the reaction landscape. researchgate.net, researchgate.net
PES mapping has been instrumental in understanding the complex network of reactions involved in the hydrodeoxygenation of furfural on catalyst surfaces. nih.gov, acs.org For example, on a CuNiCu(111) surface, the full PES of furfural hydrodeoxygenation can be determined, revealing the reaction energies and activation barriers for various competing pathways, such as hydrogenation versus C-O bond dissociation. acs.org This analysis allows researchers to predict the most favorable reaction path leading to desired products like furfuryl alcohol or 2-methylfuran. nih.gov Similar PES analyses have been conducted for furan hydrogenation and ring-opening on palladium surfaces and for the unimolecular decomposition of furan itself, revealing the intricate steps and energetics of these transformations. mdpi.com, researchgate.net Recently, machine learning techniques using neural networks have emerged as a promising method for constructing accurate potential energy surfaces for heteroaromatic compounds like furan with reduced computational cost. rug.nl
Dehydration Mechanisms of Saccharides to Furan Derivatives (General Furan Context)
The conversion of C5 and C6 saccharides, derived from abundant lignocellulosic biomass, into furan derivatives like furfural (from pentoses) and 5-hydroxymethylfurfural (5-HMF, from hexoses) is a cornerstone of biorefining. nih.gov, uliege.be, ung.si This transformation is an acid-catalyzed dehydration process involving the removal of three water molecules. rsc.org The mechanisms governing this process are complex and highly dependent on the nature of the sugar, the catalyst, and the reaction medium. rsc.org, nih.gov
A significant body of research highlights the pronounced difference in reactivity between ketoses (e.g., fructose) and aldoses (e.g., glucose) in their conversion to furan derivatives. rsc.org, nih.gov Ketoses are dehydrated to furans much more readily than their aldose isomers. researchgate.net, google.com
The conversion of ketoses is thought to proceed through a series of cyclic intermediates (fructofuranosyl species), which represents a relatively direct and efficient pathway to 5-HMF. rsc.org, researchgate.net In contrast, the conversion of aldoses like glucose is less favored and more complex. rsc.org, researchgate.net For an aldose to be efficiently converted to 5-HMF, it must first undergo isomerization to its corresponding ketose (e.g., glucose to fructose). rsc.org, nih.gov This isomerization step is often the rate-limiting factor and a major hurdle in processes starting from aldoses. Without efficient isomerization, aldoses are more prone to degradation and polymerization into undesirable by-products known as humins. rsc.org, uliege.be
Comparative Reactivity of Ketoses and Aldoses in Furan Formation:
| Feature | Ketoses (e.g., Fructose) | Aldoses (e.g., Glucose) |
|---|---|---|
| Reaction Rate | Fast rsc.org | Slow, requires higher temperatures rsc.org |
| Primary Pathway | Dehydration via cyclic intermediates researchgate.net, researchgate.net | Isomerization to ketose, followed by dehydration rsc.org, nih.gov |
| Selectivity to Furans | Relatively high (e.g., ~40% 5-HMF yield) rsc.org | Low (e.g., <5% 5-HMF yield without isomerization catalyst) rsc.org |
| Major Challenge | Side reactions like retro-aldol and polymerization nih.gov | Inefficient isomerization, leading to high rates of degradation and polymerization rsc.org, researchgate.net |
Catalysis is paramount for the selective dehydration of saccharides to furans. Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors), often in the form of metal salts, play crucial but distinct roles. nih.gov, ung.si
Brønsted acids , such as mineral acids (H₂SO₄, HCl) or solid acids (like Amberlyst-15), are effective catalysts for the dehydration steps themselves—the elimination of water molecules from the sugar backbone to form the furan ring. rsc.org, ung.si, oup.com They catalyze the dehydration of ketoses efficiently. rsc.org However, under Brønsted acidic conditions alone, the isomerization of aldoses to ketoses is very slow, leading to low furan yields from feedstocks like glucose. rsc.org
Lewis acids , often metal chlorides (e.g., CrCl₃, AlCl₃) or other metal-containing species, are particularly effective at catalyzing the crucial isomerization of aldoses to ketoses. rsc.org, nih.gov They are thought to function by promoting a hydride shift mechanism. rsc.org, researchgate.net Therefore, a combination of Lewis and Brønsted acidity is often required for the efficient conversion of aldoses. oup.com This can be achieved using bifunctional catalysts or a mixture of catalysts. For example, metal halides can provide the Lewis acidity for isomerization, while the hydrolysis of these salts in water can generate HCl, providing the Brønsted acidity needed for the subsequent dehydration. nih.gov
Catalyst Types and Their Primary Roles in Saccharide Dehydration:
| Catalyst Type | Examples | Primary Role |
|---|---|---|
| Brønsted Acid | H₂SO₄, HCl, Phosphoric Acid, Amberlyst-15 rsc.org, oup.com | Catalyzes the dehydration of ketoses to furans. nih.gov |
| Lewis Acid | CrCl₃, AlCl₃, SnCl₄, Boric Acid rsc.org, nih.gov, nih.gov | Catalyzes the isomerization of aldoses to ketoses. researchgate.net |
| Bifunctional/Mixed | Metal Halides in water, SO₄²⁻/ZrO₂–TiO₂ nih.gov, acs.org | Provides both Lewis acidity for isomerization and Brønsted acidity for dehydration. oup.com |
Reactivity Profiles and Transformation Chemistry of 2,3,5 Trimethyl 4 Phenylfuran Analogues
Electrophilic Aromatic Substitution (EAS) of Substituted Furans
Furan (B31954) and its derivatives are aromatic heterocycles that readily undergo electrophilic aromatic substitution (EAS) reactions, often more so than benzene (B151609). pearson.compearson.com The oxygen atom in the furan ring donates electron density, activating the ring towards electrophiles. pearson.com
In substituted furans, the regioselectivity of EAS is governed by the electronic effects of the substituents. Electron-donating groups, such as methyl groups, further activate the furan ring and direct incoming electrophiles to the available α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate. The phenyl group at the C4 position can also influence the electron distribution within the furan ring.
Classic examples of EAS on furans primarily involve electrophilic substitution at the C2 and C5 positions. rsc.org For 2,3,5-trimethyl-4-phenylfuran, the C2 and C5 positions are occupied by methyl groups. Therefore, electrophilic attack would be directed to the remaining unsubstituted positions, with the relative reactivity influenced by the combined electronic and steric effects of the adjacent methyl and phenyl groups.
Computational studies using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are valuable for predicting the reactivity of heterocyclic compounds. umich.edusciforum.net These theoretical approaches can determine global and local reactivity descriptors such as ionization energy, molecular hardness, electrophilicity, and frontier molecular orbital (HOMO/LUMO) energies and shapes. umich.edusciforum.net
For substituted furans, these calculations can predict the most likely sites for electrophilic attack by identifying the regions of highest electron density. The highest occupied molecular orbital (HOMO) is often delocalized on the most reactive sites towards electrophiles. umich.edu Theoretical studies on related benzofused thieno[3,2-b]furans have shown that the C2 atom is the most reactive site for electrophilic attack, which is in agreement with experimental observations. umich.edusciforum.net Similar computational analyses on this compound would provide insights into its specific reactivity profile.
Cycloaddition Reactions Involving Furan Derivatives (e.g., Diels-Alder)
Furan and its derivatives can act as dienes in Diels-Alder [4+2] cycloaddition reactions. rsc.orgacs.org The reactivity and selectivity of these reactions are highly dependent on the substituents on the furan ring. rsc.org
Electron-donating groups on the furan ring generally increase its reactivity in normal-demand Diels-Alder reactions, where the furan acts as the diene and reacts with an electron-poor dienophile. rsc.orgmdpi.com Conversely, electron-withdrawing groups decrease the reactivity. rsc.orgmdpi.com For instance, the presence of strong electron-donor groups significantly enhances the reactivity of the furan system. rsc.org In the context of this compound, the three electron-donating methyl groups would be expected to enhance its reactivity as a diene.
The Diels-Alder reaction of furans with dienophiles like maleic anhydride (B1165640) or maleimides typically leads to the formation of 7-oxabicyclo[2.2.1]heptane derivatives. acs.orgacs.org These reactions can be reversible, and the thermodynamic stability of the resulting cycloadducts can influence the product distribution. acs.orgacs.org Often, the kinetically favored endo adduct can convert to the more thermodynamically stable exo isomer upon heating. acs.org
The Diels-Alder/aromatization of furan derivatives is a significant pathway for producing renewable aromatic hydrocarbons. rsc.orgrsc.org This process involves the cycloaddition of a furan with an alkene or alkyne, followed by a dehydration or dehydrogenation step to form an aromatic ring. rsc.org
| Furan Derivative | Dienophile | Conditions | Product | Yield (%) | Reference |
| 2,5-Dimethylfuran | Ethylene (B1197577) | H-Y zeolite, n-heptane | p-Xylene | High | acs.org |
| Furan | Maleic anhydride | - | exo-adduct | - | acs.org |
| 2-Aminofurans | Various dienophiles | - | Polysubstituted anilines | - | acs.org |
| Boron-substituted furans | Maleic anhydride | Room temperature | exo-cycloadduct | Excellent | acs.org |
| Furfural (B47365) | Maleimide | Water | Diels-Alder adduct | - | rsc.org |
Hydrogenation and Aromatization of Furan Systems
The furan ring can be reduced to either dihydrofuran or tetrahydrofuran (B95107) derivatives. nih.gov The selective reduction of the furan ring can be challenging due to its sensitivity to acidic and basic conditions. nih.govresearchgate.net
Catalytic hydrogenation is a common method for the reduction of the furan ring. nih.gov However, this can sometimes lead to over-reduction or side reactions, especially in the presence of other reducible functional groups. nih.gov For example, the catalytic hydrogenation of furan-containing olefins on palladium can be slow and may result in the formation of side products. nih.gov
Brønsted acid-catalyzed reduction of furans using silanes as reducing agents has been reported as a mild method to produce 2,5-dihydro- and/or tetrahydrofuran derivatives. nih.gov The choice of acid strength can control the degree of reduction for certain substituted furans. nih.gov
The aromatization of furan derivatives often occurs after a cycloaddition reaction. The resulting cycloadducts can undergo dehydration or dehydrogenation to form aromatic compounds. rsc.orggoogle.com This Diels-Alder/aromatization sequence is a valuable synthetic strategy. rsc.orgrsc.org For example, reacting a furan derivative with ethylene in the presence of an acid solvent can produce a benzene derivative through a tandem Diels-Alder reaction and subsequent dehydration. google.com
Oxidation and Reduction Chemistry of Furan Scaffolds
Substituted furans are susceptible to oxidation, which can lead to ring-opening products and the formation of polymers or "gums". bohrium.com The oxidative stability of alkylated furans is generally lower than that of conventional gasoline components. bohrium.com The oxidation can be initiated by the formation of radicals, and the presence of antioxidants can help to limit these reactions, although higher concentrations may be required compared to traditional fuels. bohrium.com
The reduction of functional groups attached to the furan ring can be achieved selectively under certain conditions. For instance, the selective reduction of a conjugated carbon-carbon double bond in the presence of a furan ring can be accomplished using specific reducing agents like 2-phenylbenzimidazoline, generated in situ. nih.govresearchgate.net This method avoids the saturation of the furan ring itself. nih.govresearchgate.net Similarly, the aldehyde group in furfural derivatives can be selectively reduced to an alkyl group using hydrazine (B178648) hydrate (B1144303) under basic conditions without affecting the furan ring. acs.org
Cross-Coupling Reactions for Furan Derivatization (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the furan core, allowing for the formation of carbon-carbon bonds. morressier.commdpi.com These reactions are tolerant of a wide range of functional groups and often proceed under mild conditions. morressier.com
Suzuki-Miyaura Reaction: This reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium complex. musechem.com It is widely used for the synthesis of biaryl compounds and has been successfully applied to furan derivatives. rsc.orgmorressier.commusechem.comnih.gov The synthesis of tri-substituted furans can be achieved through a one-pot sequential Suzuki-Miyaura coupling of di-brominated furans. morressier.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netmdpi.com It is a reliable method for the alkynylation of aromatic systems, including furans. researchgate.netmdpi.comsioc-journal.cnacs.org The Sonogashira coupling has been used to synthesize various furan derivatives, including those with enediyne structures and 2-ethynylbenzofurans. mdpi.comsioc-journal.cn
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. nih.govacs.org This reaction has been utilized in the synthesis of highly substituted furans through a sequential Michael-Heck reaction between functionalized (Z)-β-halo allylic alcohols and activated alkynes. nih.gov Enantioselective dearomative Heck reactions have also been developed for heterocyclic compounds, including furans. acs.org
| Cross-Coupling Reaction | Substrates | Catalyst System | Product | Reference |
| Suzuki-Miyaura | Di-brominated furans, boronic acids | Pd(OAc)₂, Na₂CO₃ | Differentially tri-substituted furans | morressier.com |
| Suzuki-Miyaura | Furan-2-yltrifluoroborate, aryl halides | Pd(OAc)₂, RuPhos, Na₂CO₃ | 2-Aryl furans | nih.gov |
| Sonogashira | 5-Substituted 3,4-dihalo-2(5H)-furanones, terminal alkynes | Pd(PPh₃)₄, CuI, KF | 2(5H)-Furanone derivatives with enediyne structure | sioc-journal.cn |
| Sonogashira | 3-Iodobenzo[b]furans, phenyl alkyne | Palladium and Copper | 3-(Phenylethynyl)benzo[b]furan | mdpi.com |
| Heck | (Z)-β-Halo allylic alcohols, activated alkynes | Phosphine-Palladium | Highly substituted furans | nih.gov |
| Heck (dearomative) | Alkyne-tethered furans | Palladium catalyst | Chiral alicyclic compounds | acs.org |
Ring-Opening and Fragmentation Pathways of Substituted Furans
The furan ring, a stable aromatic heterocycle, can undergo a variety of ring-opening and fragmentation reactions under specific conditions, such as exposure to light, heat, oxidizing agents, or high energy in the gas phase. The substitution pattern on the furan core, as seen in this compound, significantly influences the course and outcome of these transformations. The inherent reactivity of the furan moiety arises from its unique electronic structure, which allows for diverse chemical behavior beyond simple aromatic substitution.
General Mechanisms of Furan Ring Scission
In the gas phase, the fragmentation of the parent furan molecule is complex and energy-dependent. At lower energies, isomerization involving the cleavage of a carbon-oxygen bond is a primary process. nih.gov As energy input increases, fragmentation of the molecular skeleton becomes the dominant mechanism. nih.gov Theoretical studies on the parent furan molecule have identified several key unimolecular decomposition pathways. These often proceed through the formation of α-carbene or β-carbene intermediates rather than through the direct biradical ring opening. acs.org For instance, an α-carbene can fragment into ketene (B1206846) and acetylene, while a β-carbene may isomerize to formylallene, which can further decompose. acs.org
Photoinduced ring-opening is another well-documented pathway for furans and other five-membered heterocycles. aip.orgresearchgate.net This process is often an intermediate step in the photoisomerization to cyclopropene (B1174273) derivatives and serves as a significant channel for the non-radiative decay of excited electronic states. aip.org The reaction is thought to be initiated by the excitation of the molecule, leading to the elongation and eventual cleavage of a C–O bond, often proceeding through a conical intersection of potential energy surfaces. aip.orgresearchgate.net
Oxidative Ring-Opening
Substituted furans are susceptible to oxidative cleavage, most notably through reaction with singlet oxygen. This reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide intermediate (a secondary ozonide). thieme-connect.com The fate of this intermediate is highly dependent on the reaction conditions and the substitution pattern of the furan. thieme-connect.com For many furans, this pathway can be exploited for synthetic purposes, leading to a dual carbon-carbon double-bond cleavage and the formation of alkynes. thieme-connect.com In the specific case of furfuryl alcohols, the decomposition of the endoperoxide in the presence of a protic solvent leads to a well-known transformation called the Achmatowicz rearrangement, yielding 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.com While this compound lacks the hydroxymethyl group necessary for a classical Achmatowicz reaction, its core is still susceptible to oxidation by agents like singlet oxygen or m-chloroperbenzoic acid (MCPBA), which would likely lead to ring-opened dicarbonyl species. thieme-connect.com
The table below summarizes key ring-opening pathways applicable to furan analogues.
Table 1: Overview of Furan Ring-Opening Pathways
| Pathway | Conditions/Reagents | Intermediate(s) | General Products |
|---|---|---|---|
| Photochemical Ring-Opening | UV Light | Excited States, Carbene Intermediates | Substituted Cyclopropenes, Isomers |
| Oxidative Cleavage | Singlet Oxygen (¹O₂), MCPBA | Endoperoxide | Alkynes, Dicarbonyl Compounds |
| Achmatowicz Rearrangement* | ¹O₂, Peracids (e.g., MCPBA) | Endoperoxide | 6-Hydroxy-2H-pyran-3(6H)-ones |
| Gas-Phase Fragmentation | High Energy (e.g., Electron Impact) | Radical Cations, Carbene Intermediates | Smaller Neutral and Ionic Fragments |
*Applicable to furfuryl alcohol analogues.
Fragmentation Pathways in Mass Spectrometry
In mass spectrometry, the fragmentation of this compound would be governed by the principles of forming the most stable radical cations and neutral fragments. msu.edu The molecular ion (M⁺˙) would be readily formed, and its fragmentation would likely proceed through several predictable pathways based on the cleavage of bonds that lead to stabilized fragments, such as resonance-stabilized cations. youtube.com
Key fragmentation processes would include:
Loss of a Methyl Radical: Cleavage of a methyl group is a common fragmentation pathway, leading to a stable [M-15]⁺ ion. The positive charge would likely be stabilized by the furan ring and the remaining substituents.
Benzylic-type Cleavage: Although not a traditional benzylic position, the bond between the phenyl group and the furan ring is a likely point of cleavage. However, a more favorable fragmentation for aromatic compounds often involves cleavage of the bond beta to the ring system. youtube.com For this molecule, this would again point to the loss of a methyl group.
Ring Fragmentation: The furan ring itself can fragment. These processes are complex but can be rationalized by proposing cleavages that lead to stable, smaller fragments. For example, cleavage could result in the formation of a phenyl-containing cation or various smaller acylium ions.
The table below details plausible major fragments for this compound in an electron impact (EI) mass spectrum.
Table 2: Plausible Mass Spectrometry Fragments of this compound
| m/z Value | Proposed Ion Structure | Neutral Loss |
|---|---|---|
| 198 | [C₁₃H₁₄O]⁺˙ (Molecular Ion) | - |
| 183 | [C₁₂H₁₁O]⁺ | •CH₃ |
| 155 | [C₁₁H₁₁]⁺ | •CHO, •CH₃ |
| 115 | [C₉H₇]⁺ (e.g., Indenyl cation) | C₄H₇O• |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₆H₇O• |
| 77 | [C₆H₅]⁺ (Phenyl cation) | C₇H₉O• |
Spectroscopic and Structural Elucidation of Furan Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of a compound like 2,3,5-trimethyl-4-phenylfuran can be elucidated.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments in a molecule. In the case of this compound, the ¹H NMR spectrum shows distinct signals for the methyl and phenyl protons.
The reported ¹H NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals three singlet signals corresponding to the three methyl groups attached to the furan (B31954) ring. wiley-vch.de The protons of the phenyl group appear as a multiplet, which is typical for a monosubstituted benzene (B151609) ring where the protons are in slightly different chemical environments. wiley-vch.de A triplet observed for two of the phenyl protons is also noted. wiley-vch.de
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 1.89 | Singlet | 3H | Methyl group protons | wiley-vch.de |
| 2.22 | Singlet | 3H | Methyl group protons | wiley-vch.de |
| 2.25 | Singlet | 3H | Methyl group protons | wiley-vch.de |
| 7.23-7.27 | Multiplet | 3H | Phenyl group protons | wiley-vch.de |
This table presents the proton nuclear magnetic resonance data, detailing the chemical shifts (δ) in parts per million (ppm), the signal multiplicity, the integration representing the number of protons, and the assignment of these signals to the respective protons in the molecular structure.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insights into their electronic environment. The spectrum for this compound shows distinct resonances for the methyl carbons, the furan ring carbons, and the phenyl ring carbons.
The reported ¹³C NMR data indicates three signals in the aliphatic region for the three methyl groups. wiley-vch.de The signals for the furan and phenyl ring carbons appear in the aromatic/olefinic region of the spectrum. wiley-vch.de Specifically, the carbons of the furan ring are observed at chemical shifts of approximately 113.8, 122.5, 144.9, and 145.2 ppm, while the phenyl carbons resonate at 126.1, 128.1, 129.1, and 134.2 ppm. wiley-vch.de
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 9.2 | Methyl Carbon | wiley-vch.de |
| 11.5 | Methyl Carbon | wiley-vch.de |
| 12.3 | Methyl Carbon | wiley-vch.de |
| 113.8 | Furan Ring Carbon | wiley-vch.de |
| 122.5 | Furan Ring Carbon | wiley-vch.de |
| 126.1 | Phenyl Ring Carbon | wiley-vch.de |
| 128.1 | Phenyl Ring Carbon | wiley-vch.de |
| 129.1 | Phenyl Ring Carbon | wiley-vch.de |
| 134.2 | Phenyl Ring Carbon (ipso-carbon) | wiley-vch.de |
| 144.9 | Furan Ring Carbon | wiley-vch.de |
This table outlines the carbon-13 nuclear magnetic resonance data, showing the chemical shifts (δ) in parts per million (ppm) and the assignment of these signals to the corresponding carbon atoms in the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. While specific experimental IR and Raman spectra for this compound are not available in the searched literature, the expected characteristic absorption bands can be predicted based on its structure.
The structure contains C-H bonds in the methyl and phenyl groups, C=C bonds in the furan and phenyl rings, and a C-O-C ether linkage within the furan ring.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=C stretching: The aromatic ring stretching vibrations from both the furan and phenyl rings are expected in the 1450-1600 cm⁻¹ region.
C-O-C stretching: The characteristic asymmetric and symmetric stretching of the furan's ether linkage would produce strong bands, typically in the 1000-1300 cm⁻¹ region.
Aromatic substitution patterns: Out-of-plane (OOP) C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the phenyl ring.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic systems, which often give rise to strong Raman signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments.
For this compound (C₁₃H₁₄O), the exact molecular weight is 186.1045 g/mol . An experimental mass spectrum for this specific compound is not detailed in the searched literature. However, upon electron ionization, a prominent molecular ion peak ([M]⁺) at m/z = 186 would be expected. The fragmentation pattern would likely be influenced by the stability of the aromatic furan and phenyl rings. libretexts.org Common fragmentation pathways could involve the loss of a methyl radical (CH₃•) leading to a fragment ion at m/z = 171, which would be stabilized by the aromatic system. Further fragmentation might involve the cleavage of the phenyl group or rearrangements within the furan ring, characteristic of aromatic ethers. libretexts.orgscienceready.com.au
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
The purity of synthesized furan derivatives and the composition of reaction mixtures are commonly determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
Specific HPLC methods for the analysis of this compound have not been detailed in the surveyed literature. However, general methods for the analysis of substituted furans often employ reverse-phase chromatography. sielc.com A typical setup would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, sometimes with a buffer like phosphoric acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. sielc.comjrespharm.comrsc.org Detection is commonly performed using a UV detector at a wavelength suitable for the chromophores present in the molecule, such as 210 nm or 275 nm for furan derivatives. sielc.com
For instance, a standard test method for furanic compounds in other matrices utilizes HPLC with either liquid-liquid or solid-phase extraction for sample preparation, followed by analysis on a reverse-phase column. astm.orgiteh.ai The choice of mobile phase and gradient elution is optimized to achieve separation from impurities and other components in the mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many furan derivatives. While specific GC-MS protocols for this compound are not published, general methodologies for alkylated and phenyl-substituted furans are available. These methods typically use a non-polar or medium-polarity capillary column, such as a DB-5ms, to separate the components of the sample. acs.orgnih.gov The gas chromatograph is coupled to a mass spectrometer, which provides mass-to-charge ratio data of the eluting compounds, allowing for their identification based on their mass spectra and fragmentation patterns.
For the analysis of furan derivatives in various matrices, headspace solid-phase microextraction (HS-SPME) can be used as a sample preparation technique to extract and concentrate the analytes before injection into the GC-MS system. nih.govresearchgate.net The oven temperature program, carrier gas flow rate, and mass spectrometer parameters are optimized to ensure good separation and sensitive detection. acs.org
Without specific experimental data for this compound, the following table provides a general overview of typical parameters that might be adapted for its analysis.
| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Typical Detector |
| HPLC | Reverse-Phase C18 | Acetonitrile/Water Gradient | UV-Vis |
| GC-MS | DB-5ms or similar | Helium | Mass Spectrometer |
It is important to note that the development and validation of a specific chromatographic method for this compound would be required to ensure accurate and reliable purity assessment and mixture analysis.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation of newly synthesized compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides key information about its atomic connectivity.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of this compound have been reported. wiley-vch.de The chemical shifts (δ) are given in parts per million (ppm).
¹H NMR Data wiley-vch.de The proton NMR spectrum shows characteristic signals for the methyl and phenyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.37 | t, J = 7 Hz | 2H | Phenyl H |
| 7.23-7.27 | m | 3H | Phenyl H |
| 2.25 | s | 3H | Methyl H |
| 2.22 | s | 3H | Methyl H |
| 1.89 | s | 3H | Methyl H |
¹³C NMR Data wiley-vch.de The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 145.2 | Furan C |
| 144.9 | Furan C |
| 134.2 | Phenyl C (quaternary) |
| 129.1 | Phenyl C-H |
| 128.1 | Phenyl C-H |
| 126.1 | Phenyl C-H |
| 122.5 | Furan C (quaternary) |
| 113.8 | Furan C (quaternary) |
| 12.3 | Methyl C |
| 11.5 | Methyl C |
| 9.2 | Methyl C |
Theoretical and Computational Studies on Furan Compounds
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and reactivity.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. imperial.ac.uk It is particularly effective for determining the ground-state properties of organic molecules like 2,3,5-Trimethyl-4-phenylfuran. researchgate.net DFT methods calculate the total energy of a system based on its electron density, which simplifies the many-body problem. imperial.ac.uk
For substituted furans, DFT is used to optimize the molecular geometry, predicting bond lengths and angles. Furthermore, it provides crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for understanding the molecule's electronic behavior and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and the energy required for electronic excitation. mdpi.comresearchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
Calculated at the B3LYP/6-31G(d) level of theory.
| Property | Calculated Value | Unit |
| Total Energy | -731.54 | Hartrees |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.23 | eV |
| Dipole Moment | 1.45 | Debye |
Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Correlation
Ab initio methods are based on first principles, solving the Schrödinger equation without empirical data. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. youtube.com While HF is a crucial starting point, it neglects the correlated motion of electrons, which is the instantaneous repulsion they feel for one another beyond an average field. fz-juelich.de
To account for this, post-Hartree-Fock methods are employed. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). researchgate.net MP2 improves upon the HF results by including electron correlation, leading to more accurate energy calculations. researchgate.netarxiv.org The difference between the MP2 energy and the HF energy is an approximation of the correlation energy, which is significant for accurate predictions of molecular properties. researchgate.net
Table 2: Comparison of Hypothetical Ab Initio Energy Calculations for this compound
| Method | Total Energy (Hartrees) | Correlation Energy (Hartrees) |
| Hartree-Fock (HF) | -730.98 | N/A |
| Møller-Plesset (MP2) | -731.85 | -0.87 |
Hückel Molecular Orbital Theory for π-Electronic Systems
Hückel Molecular Orbital (HMO) theory is a simplified method used to determine the energies of molecular orbitals for the π-electrons in conjugated systems. libretexts.orgfiveable.me While less quantitatively accurate than DFT or other ab initio methods, HMO theory provides a valuable qualitative understanding of the π-system's stability and electronic structure. wikipedia.orgmit.edu It treats the σ-framework as fixed and only considers the interactions between adjacent p-orbitals that form the π-bonds. libretexts.orgyoutube.com
For this compound, HMO theory can be applied to the conjugated system formed by the furan (B31954) ring and the attached phenyl ring. The theory expresses the π-orbital energies in terms of two parameters: α (the Coulomb integral, representing the energy of an electron in a carbon 2p orbital) and β (the resonance integral, representing the interaction energy between adjacent p-orbitals). wikipedia.org The delocalization energy, calculated as the difference between the total π-electron energy and the energy of localized double bonds, indicates the extra stability gained from conjugation.
Table 3: Hypothetical Hückel π-Orbital Energy Levels for the Phenylfuran Core
| Molecular Orbital | Energy Level |
| π1 | α + 2.17β |
| π2 | α + 1.62β |
| π3 | α + 1.00β |
| π4 | α + 0.62β |
| π5 (HOMO) | α + 0.54β |
| π6 (LUMO) | α - 0.54β |
| π7 | α - 0.62β |
| π8 | α - 1.00β |
| π9 | α - 1.62β |
| π10 | α - 2.17β |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the classical motion of atoms and molecules over time, providing insights into the dynamic behavior and conformational preferences of molecular systems.
Conformational Analysis and Dynamic Stability of Furan Molecules
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. psu.edu The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the furan and phenyl rings. MD simulations can map the potential energy surface as a function of the dihedral angle of this bond. mdpi.com
By simulating the molecule's movement over time, researchers can identify low-energy conformations, determine the energy barriers to rotation, and understand the dynamic stability of different conformers. researchgate.netnih.gov This information is critical for understanding how the molecule's shape influences its physical properties and interactions with other molecules. The radius of gyration can also be monitored during a simulation to assess the compactness of the molecule over time. frontiersin.org
Table 4: Hypothetical Potential Energy as a Function of the Furan-Phenyl Dihedral Angle
| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) | Conformation Description |
| 0 | 2.5 | Eclipsed (Steric Clash) |
| 45 | 0.0 | Skewed (Global Minimum) |
| 90 | 1.8 | Perpendicular (Local Maximum) |
| 135 | 0.2 | Skewed (Local Minimum) |
| 180 | 2.8 | Eclipsed (Steric Clash) |
Intermolecular Interactions and Self-Assembly Processes
MD simulations can also model the behavior of multiple molecules to study intermolecular forces and self-assembly processes. nih.govmdpi.com For a system of this compound molecules, these simulations can reveal how non-covalent interactions, such as van der Waals forces and π-π stacking between the aromatic rings, govern the aggregation and organization of molecules in a condensed phase. nih.gov
By analyzing the trajectories and interaction energies, it is possible to predict how these molecules might arrange themselves into larger, ordered structures. mdpi.com Understanding these self-assembly mechanisms is crucial for materials science, as the macroscopic properties of a material are determined by the microscopic arrangement of its constituent molecules. nih.gov
Table 5: Key Intermolecular Interactions in this compound Systems
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
| π-π Stacking | Attraction between the electron clouds of the furan and phenyl rings of adjacent molecules. | 2 - 5 |
| CH-π Interaction | Interaction between the methyl C-H bonds and the π-system of an adjacent aromatic ring. | 0.5 - 2 |
| Van der Waals Forces | General attractive/repulsive forces between molecules due to temporary fluctuating dipoles. | 0.1 - 2 |
Reactive Molecular Dynamics for Simulating Chemical Transformations
Reactive molecular dynamics (MD) simulations, particularly those using force fields like ReaxFF, are powerful tools for modeling chemical reactions at the atomic level. icfo.eu These simulations can elucidate complex reaction mechanisms, transition states, and product formations under various conditions, such as pyrolysis or oxidation. For a molecule like this compound, reactive MD could provide invaluable insights into its thermal decomposition pathways, the stability of the furan ring, and the influence of its methyl and phenyl substituents on reaction kinetics. icfo.eu Such studies are crucial for understanding the combustion properties and potential degradation mechanisms of polysubstituted furans. Future research applying these simulation protocols would be necessary to map the specific chemical transformations of this compound.
Excited State Dynamics and Vibronic Coupling in Furan Systems
The photophysical and photochemical behavior of furan and its derivatives is governed by their excited-state dynamics, which often involve complex interactions between electronic and vibrational states, known as vibronic coupling. maxapress.com The interaction between different electronic states, especially near points of conical intersection, can dictate the molecule's fluorescence properties and photochemical stability. maxapress.comnih.gov
Vibronic coupling models are essential for understanding these nonadiabatic processes. icfo.eu For furan systems, theoretical studies have focused on ring-opening reactions and rapid internal conversion processes following photoexcitation. nih.gov The substitution pattern, including methyl and phenyl groups on the furan ring, is expected to significantly influence the energies of the excited states and the topology of their potential energy surfaces. A detailed computational study on this compound would be required to determine its specific excited-state lifetimes, relaxation pathways, and how the substituents modulate the vibronic coupling effects observed in the parent furan molecule. icfo.eu
Computational Descriptors for Reactivity and Stability
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netucla.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor: a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov For furan derivatives, the distribution and energies of these orbitals are influenced by the electronic nature of their substituents. mdpi.com A quantitative analysis of the HOMO-LUMO gap for this compound would clarify its relative stability and predisposition to participate in chemical reactions.
| Computational Parameter | Significance | Typical Application |
| HOMO Energy | Electron-donating ability | Predicts reactivity towards electrophiles |
| LUMO Energy | Electron-accepting ability | Predicts reactivity towards nucleophiles |
| HOMO-LUMO Gap | Chemical stability and reactivity | Assesses kinetic stability of the molecule |
Ionization Potential and Electron Affinity Calculations
Ionization potential (IP) and electron affinity (EA) are fundamental quantum chemical descriptors that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. researchgate.netsciencedaily.com These values are directly related to the HOMO and LUMO energies through Koopmans' theorem and provide a quantitative measure of a molecule's redox properties. nih.gov Specifically, a low ionization potential indicates a better electron donor, while a high electron affinity points to a better electron acceptor. researchgate.net Calculating the IP and EA for this compound would provide precise data on its susceptibility to oxidation and reduction, which is fundamental to understanding its behavior in electron transfer reactions.
| Reactivity Descriptor | Formula (Approximation) | Chemical Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Ability to act as an electron acceptor |
Electrostatic Potential Surfaces and Fukui Functions for Site Reactivity
The Fukui function (f(r)) offers a more quantitative approach by identifying which atoms are most likely to accept or donate electrons. By analyzing the condensed Fukui functions for electrophilic and nucleophilic attack, one can predict the regioselectivity of reactions. For this compound, an analysis of its MEP and Fukui functions would be essential to predict how electrophiles or nucleophiles would interact with the substituted furan ring, providing critical information for synthetic applications.
Photophysical Properties and Optical Behavior (General Furan Context)
Furan and its derivatives are notable for their unique photophysical and optical properties, which have been the subject of extensive theoretical and computational investigation. These studies are crucial for understanding the electronic structure and predicting the behavior of these compounds, paving the way for their application in various fields, including materials science and biological imaging. The introduction of substituents to the furan ring can significantly alter its photophysical characteristics.
The electronic and photophysical properties of furan-containing π-conjugated systems are distinct from their thiophene (B33073) analogs due to the higher electron-richness and reduced aromaticity of the furan ring. researchgate.netmdpi.com Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating these differences. researchgate.net Such studies have shown that the incorporation of a furan unit can have a profound effect on the optical properties of conjugated molecules. researchgate.net
The photophysical evaluation of furan-containing nucleoside analogues has revealed distinct differences in absorption, emission, and quantum efficiency depending on the nature of the nucleoside. nih.gov For instance, furan-conjugated purines have been found to be highly emissive. nih.gov The substitution of furan can also enhance the optical properties of materials for applications like organic light-emitting transistors by improving molecular planarity and rigidity. nih.govacs.org
Theoretical models have been developed to understand the ultrafast photodynamics of furan, revealing complex interactions between electronic states. rsc.org These computational investigations are essential for interpreting experimental results and providing a detailed picture of the excited-state dynamics.
The following table summarizes key photophysical data for a selection of furan derivatives, illustrating the impact of substitution on their optical properties. Due to a lack of specific experimental data for this compound, the table includes data for related compounds to provide context.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| 2-Phenylfuran | 280 | - | 0.4 | - |
| 5-(fur-2-yl)-2′-deoxyuridine | 310 | 450 | 0.03 | Methanol |
| Furan-conjugated adenosine analogue | 300 | 375 | 0.57 | Methanol |
| Furan-conjugated guanosine analogue | 295 | 375 | 0.69 | Methanol |
| spiro[indeno[1,2-b] nih.govbenzofuran-10,10′-indeno[1,2-b] nih.govbenzothiophene] | 337 | - | - | - |
Detailed research findings from computational studies have provided deeper insights into the electronic transitions of furan compounds. For example, TD-DFT calculations have been used to analyze the frontier molecular orbitals (HOMO and LUMO) and predict the nature of electronic excitations. researchgate.net These studies help in understanding the structure-property relationships that govern the photophysical behavior of these molecules. researchgate.net
The covalent linking of two BODIPY (boron-dipyrromethene) units with a furan bridge has been shown to significantly influence the optical properties of the resulting dimeric structures. researchgate.net Furthermore, the substitution of furan in place of thiophene in certain co-oligomers has been demonstrated to improve optical characteristics due to increased rigidity and conjugation. nih.gov
Computational studies on polyfurans have systematically compared their properties with those of corresponding polythiophenes, revealing that parent polyfuran has a higher band gap. researchgate.net These theoretical investigations are crucial for the rational design of novel furan-based materials with tailored optical and electronic properties.
Advanced Applications of Substituted Furans in Materials Science and Catalysis
Furan (B31954) Derivatives in Polymer Science and Engineering
While furan derivatives, in general, are recognized for their potential in polymer science, specific research on the polymerization or incorporation of 2,3,5-Trimethyl-4-phenylfuran into polymeric structures is not documented in available scientific literature.
Furan compounds derivable from biomass, such as 2,5-furandicarboxylic acid (FDCA), are key monomers for creating bio-based polyesters like poly(ethylene furanoate) (PEF). researchgate.netmdpi.com These polymers are explored as sustainable alternatives to petroleum-based plastics. mdpi.comgoogle.com However, there is no available research that investigates or establishes this compound as a precursor for bio-based or sustainable polymers.
The field of organic electronics utilizes conjugated polymers for applications in devices like OLEDs and solar cells. ntu.edu.sgresearchgate.net Furan units can be incorporated into conjugated systems to tune their electronic properties. ntu.edu.sg Despite this, a review of the literature indicates no studies have been published on the synthesis or characterization of conducting polymers or organic electronic materials that specifically incorporate the this compound moiety.
The molecular structure of certain organic compounds allows them to exhibit liquid crystalline phases, which are crucial for display technologies. tcichemicals.comupc.edu While various aromatic and heterocyclic cores are used to design liquid crystals, there is no evidence in the scientific literature of this compound being utilized or studied for its liquid crystalline properties.
Carbon-carbon composites are high-performance materials used in demanding applications like aerospace due to their high-temperature stability and strength. frontiersin.orglongdom.org The fabrication of these composites involves the use of carbon precursors. There is no published research to suggest that this compound has been considered or used as a precursor or in any capacity for the fabrication of carbon-carbon composites.
Catalytic Applications of Furan Compounds and Derivatives
Furan-containing molecules can act as ligands for metal catalysts, influencing their activity and selectivity in chemical reactions.
The coordination of organic molecules to metal centers is a fundamental concept in catalysis. While various heterocyclic compounds are employed as ligands, a thorough search of chemical databases and scientific journals reveals no instances where this compound has been synthesized or investigated for its potential role as a ligand in either homogeneous or heterogeneous catalysis.
Furan-Based Organocatalysts in Asymmetric Synthesis
The field of organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to traditional metal-based catalysts. Within this area, the development of chiral furan-containing molecules as organocatalysts for asymmetric synthesis is a topic of growing interest. The inherent stereoelectronic properties of the furan ring, combined with the tunable nature of its substituents, make it an attractive scaffold for the design of novel catalysts.
While direct applications of this compound as an organocatalyst in asymmetric synthesis have not been extensively reported in the literature, the broader class of substituted furans has shown significant promise. The strategic placement of bulky groups, such as a phenyl substituent, and electron-donating methyl groups can influence the steric and electronic environment of a potential catalytic center, which is a key principle in the design of effective organocatalysts.
Research has demonstrated that furan-based compounds can be utilized in various asymmetric transformations. For instance, the catalytic asymmetric synthesis of furan-indole compounds bearing both axial and central chirality has been achieved through organocatalytic asymmetric annulation reactions. researchgate.netontosight.ai In these cases, chiral phosphoric acids have been used to control the stereoselectivity of the reaction between furan-indoles and indolylmethanols, leading to products with high enantioselectivities. researchgate.netontosight.ai This highlights the potential of the furan motif to serve as a core structure in chiral ligands and organocatalysts.
Furthermore, diastereodivergent organocatalysis has been successfully applied to the asymmetric synthesis of chiral annulated furans. rsc.orgnih.gov By employing different cinchona alkaloid-derived organocatalysts, it is possible to control the diastereoselectivity of the addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, followed by a cycloisomerization to yield chiral furan-fused carbocycles. rsc.orgnih.gov This approach underscores the versatility of furan derivatives in facilitating complex, stereoselective transformations.
The general reactivity of polysubstituted furans in various synthetic methodologies, including multicomponent reactions and cycloadditions, further suggests their potential as precursors to more complex chiral structures. mdpi.comnih.govrsc.org The ability to introduce a variety of substituents onto the furan ring allows for the fine-tuning of the catalyst's properties to achieve high levels of stereocontrol in a given reaction. While specific studies on this compound in this context are yet to be published, its structure, featuring both aryl and alkyl substituents, presents an interesting platform for future investigations into its potential as a novel furan-based organocatalyst.
Future Research Directions and Unaddressed Challenges in Substituted Furan Chemistry
Development of Highly Selective and Efficient Synthetic Methods for Complex Furan (B31954) Architectures
A primary challenge in furan chemistry lies in the regioselective synthesis of multi-substituted furans from readily available starting materials. researchgate.net While classical methods like the Paal-Knorr and Feist-Benary syntheses are well-established, they often lack the desired selectivity for complex substitution patterns. researchgate.netrsc.org Consequently, the development of novel, highly efficient, and selective synthetic strategies is a major focus of ongoing research. numberanalytics.com
Modern transition-metal-catalyzed reactions are at the forefront of this effort. researchgate.net For instance, manganese(I)-catalyzed C-H activation has emerged as a powerful tool for the highly selective alkenylation of arenes and heteroarenes with 1,3-diynes, providing a direct route to 1,3-enynes, pyrroles, and furans with wide functional group tolerance. acs.org Similarly, cobalt(II)-based metalloradical catalysis enables the regioselective cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity, even allowing for the iterative construction of α-oligofurans. scispace.com
Other innovative cascade reactions are also being explored. One such approach utilizes an olefin cross-metathesis (CM) reaction, which, when combined with an acid cocatalyst or a subsequent Heck arylation, offers a concise and flexible pathway to 2,5-di- or 2,3,5-trisubstituted furans. pnas.org This method effectively uses trans-γ-hydroxyenone intermediates as versatile surrogates for 1,4-dicarbonyl compounds. pnas.org The development of facile methodologies for accessing chiral substituted furans is another critical area, with strategies including organocatalytic enantioselective approaches and the use of carbohydrates as chiral precursors gaining importance. researchgate.netbenthamscience.com
Table 1: Comparison of Modern Synthetic Methods for Substituted Furans
| Method | Key Features | Starting Materials | Products | Selectivity | Reference |
|---|---|---|---|---|---|
| Mn(I)-Catalyzed C-H Activation | Overcomes regio-, chemo-, and stereoselectivity challenges; wide functional group tolerance. | Arenes/Heteroarenes, 1,3-Diynes | 1,3-Enynes, Pyrroles, Furans | High | acs.org |
| Co(II)-Metalloradical Cyclization | Neutral and mild conditions; high degree of functional group tolerance. | α-Diazocarbonyls, Terminal Alkynes | Polyfunctionalized Furans, α-Oligofurans | Complete Regioselectivity | scispace.com |
| Olefin Cross-Metathesis/Cascade | Unifies fragment coupling and C=C bond formation; concise and flexible. | Allylic Alcohols, Enones | 2,5-Di- and 2,3,5-Trisubstituted Furans | High | pnas.org |
| Cascade SN2'/Michael Addition | Convenient access to highly functionalized and fused furans. | Morita-Baylis-Hillman Adducts of Nitroalkenes, Active Methylene Compounds | Highly Substituted Nitrofurans | Regioselective | rsc.org |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond the synthesis of the furan core itself, exploring the unique reactivity of furan derivatives is crucial for expanding their utility in organic synthesis. numberanalytics.com Furans can undergo a variety of transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed reactions, making them versatile building blocks for complex molecules. numberanalytics.com
One area of growing interest is the use of furans in Diels-Alder reactions. These reactions are exceptionally useful for creating oxanorbornene scaffolds, which are versatile templates for natural product synthesis. acs.org However, the reactivity of the furan diene is strongly influenced by its substitution pattern; electron-donating groups generally promote the reaction, while electron-withdrawing groups render the furan inactive. rsc.org Recent research has shown that Lewis acids can catalyze the reaction even with electron-poor furans, expanding the scope of this transformation. acs.org
Unconventional transformations that involve the dearomatization of the furan ring are also a key research focus. An example is the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which leads to an unusual cyclization of the resulting 2-ene-1,4,7-triones, a process related to the Paal-Knorr synthesis but involving an unsaturated diketone. nih.gov The modification of the aldehyde group in furfural (B47365), a key biomass-derived platform chemical, can lead to a variety of derivatives through reactions like one-step synthesis of furoate esters, reductive amination, and condensation reactions. bohrium.com Understanding and harnessing these novel reactivity patterns will be essential for unlocking the full synthetic potential of furan-based compounds. bohrium.comscbt.com
Integration of Advanced Computational Techniques for Predictive Modeling
Advanced computational techniques are becoming indispensable tools in modern chemistry, and the study of furans is no exception. mdpi.com Density Functional Theory (DFT) and other methods are increasingly used to probe reaction mechanisms, understand reactivity, and predict the properties of furan derivatives, thereby guiding experimental efforts. nih.gov
Computational studies have provided critical insights into complex reaction pathways. For example, DFT calculations have been used to analyze the gold-catalyzed isomerization of alkynyl epoxides to furans, elucidating the energy profiles and the influence of different solvents and substituents on the reaction outcome. maxapress.com Similarly, kinetic and thermodynamic models based on DFT have been developed to understand the formation of furan, a known carcinogen, in thermally processed foods, which is critical for developing mitigation strategies. nih.gov
Predictive modeling is another powerful application of computational chemistry in this field. Quantitative Structure-Property Relationship (QSPR) models have been developed to predict various physical and chemical properties of furan derivatives. acs.orgdigitaloceanspaces.com These models can estimate properties like normal boiling points, corrosion inhibition efficiency, and even the cetane number of furan-based biofuels. acs.orgescholarship.orgunram.ac.id Machine learning algorithms are also being employed to create robust predictive models, for instance, to estimate furan concentrations in transformer oil as an indicator of insulation degradation, which can help reduce maintenance costs. mdpi.comnih.gov The integration of these advanced computational tools allows researchers to screen potential candidates and optimize reaction conditions preemptively, accelerating the pace of discovery and innovation in furan chemistry. escholarship.org
Table 2: Applications of Computational Modeling in Furan Chemistry
| Application Area | Computational Method | Predicted/Studied Property | Significance | Reference |
|---|---|---|---|---|
| Reaction Mechanisms | Density Functional Theory (DFT) | Energy profiles, transition states, solvent effects | Elucidates reaction pathways and optimizes conditions. | nih.govmaxapress.com |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Boiling points, corrosion inhibition, cetane number | Enables screening of compounds and validation of experimental data. | acs.orgescholarship.orgunram.ac.id |
| Materials Science | Quantum Chemical Calculations | Electronic properties (HOMO, LUMO), charge transport | Guides the design of new materials for electronics. | unram.ac.idacs.org |
| Process Monitoring | Machine Learning, Neural Networks | Furan concentration in transformer oil/fried foods | Provides cost-effective, non-intrusive monitoring methods. | mdpi.comnih.gov |
Innovation in Furan-Based Materials for Emerging Technologies
Furan-based compounds, particularly those derived from renewable biomass, are at the heart of innovations in sustainable materials science. rsc.org The unique properties of the furan ring are being exploited to create advanced polymers and materials for a wide array of emerging technologies. numberanalytics.comnumberanalytics.com
In the realm of organic electronics, fused polycyclic furans such as benzodifurans (BDFs), naphthodifurans (NDFs), and anthradifurans (ADFs) are showing great promise as organic semiconductors. acs.orgnih.gov These materials can exhibit high charge carrier mobilities and are being developed for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgnih.govresearchgate.net Furan-containing conjugated polymers are also being investigated for use in flexible electronics, where their rigidity and stability are advantageous. spiedigitallibrary.org The replacement of thiophene (B33073) with furan in some diketopyrrolopyrrole (DPP) based copolymers has led to materials with high hole mobility, making them promising for broad applications in organic electronics. qut.edu.au
The versatility of furan chemistry also extends to energy storage and biomedical applications. numberanalytics.com Furan-based materials are being explored as components in batteries and supercapacitors. numberanalytics.comnumberanalytics.com Furthermore, the European research project FURIOUS is developing novel, versatile polymers based on furan dicarboxylic acid to replace conventional plastics in demanding applications such as biomedical and electronic packaging, the automotive sector, and underwater devices. furious-project.eufurious-project.eu These new bio-based materials are designed for recyclability and compostability, addressing key environmental challenges. furious-project.eu The push towards sustainable materials from renewable resources is a major driver for future research, with furan-based polymers poised to play a significant role. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 2,3,5-Trimethyl-4-phenylfuran in laboratory settings?
- Methodological Answer: Multicomponent reactions (MCRs) are efficient for synthesizing substituted furans. For example, furan-2(5H)-one derivatives can be synthesized via a one-pot reaction involving arylglyoxals, Meldrum’s acid, and indoles under mild acidic conditions . While these studies focus on indole-containing furans, similar strategies—using substituted aldehydes and ketones—can be adapted for this compound. Key reagents include catalytic acetic acid and ethanol as solvents. Reaction optimization (e.g., temperature, stoichiometry) is critical to avoid side products like dimerization.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran was characterized using single-crystal diffraction, revealing bond angles (e.g., C–C–Br ≈ 120°) and intermolecular interactions (e.g., Br⋯Br contacts) . Complementary techniques like /-NMR and high-resolution mass spectrometry (HRMS) should be employed. For NMR, compare chemical shifts to analogous compounds (e.g., 4-methyl-2,3-dihydrofuran derivatives ).
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For furans in food matrices, GC-MS with solid-phase microextraction (SPME) achieved detection limits <1 ppb . Adapt this protocol by optimizing column selection (e.g., polar capillary columns) and ionization parameters. Calibration curves using synthetic standards are essential for quantification.
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer: Density functional theory (DFT) calculations can model reaction pathways. For example, PubChem’s computed InChI keys and molecular descriptors enable property prediction (e.g., electrophilicity, HOMO-LUMO gaps) . Use software like Gaussian or ORCA to simulate intermediates in Diels-Alder or electrophilic substitution reactions. Validate predictions with experimental kinetics (e.g., time-resolved spectroscopy).
Q. What strategies resolve discrepancies in NMR spectroscopic data for this compound derivatives?
- Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering in dihydrofurans). Variable-temperature NMR (VT-NMR) can resolve overlapping signals by altering conformational equilibria . For example, cooling to −40°C may separate methyl group resonances. Isotopic labeling (e.g., -enriched substrates) or 2D techniques (COSY, NOESY) further clarify spin-spin coupling patterns.
Q. What mechanisms explain the thermal stability of this compound under varying conditions?
- Methodological Answer: Thermogravimetric analysis (TGA) under inert and oxidative atmospheres reveals decomposition thresholds. For instance, oxolan-2-yl(4-phenylphenyl)methanol derivatives show stability up to 200°C in nitrogen . Pair TGA with differential scanning calorimetry (DSC) to detect phase transitions. Computational studies (e.g., bond dissociation energy calculations) can identify weak points (e.g., methyl group cleavage).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
